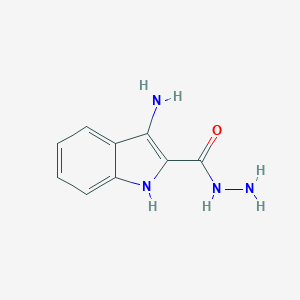

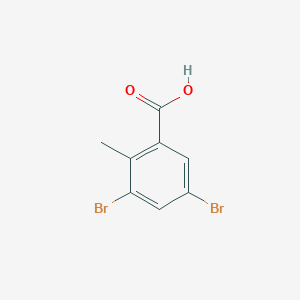

1-(2-Amino-3-méthylphényl)éthanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(2-Amino-3-methylphenyl)ethanone and related compounds involves diverse strategies, including the Willgerodt–Kindler route and Ullmann reaction. For instance, the reaction of 1-(2-chloro-5-nitrophenyl)ethanonevia the Willgerodt–Kindler route with primary or secondary amines and sulfur provides an efficient one-pot synthesis approach for amino-substituted benzo[b]thiophenes, which could be analogously related to the synthesis of amino-methylphenyl compounds (Androsov et al., 2010). Additionally, the nickel-modified Ullmann reaction has been utilized to synthesize derivatives, showcasing the versatility in forming bonds critical to the target compound's structure (Manzano et al., 2015).

Molecular Structure Analysis

Detailed quantum chemical parameters, Fukui functions, magnetic susceptibility, hyperpolarizability, frontier molecular orbitals, and NMR studies have been conducted on similar compounds, offering insight into the electronic and structural properties that may apply to 1-(2-Amino-3-methylphenyl)ethanone. These analyses help in understanding the reactivity, stability, and electronic distribution within the molecule (Karunanidhi et al., 2017).

Chemical Reactions and Properties

1-(2-Amino-3-methylphenyl)ethanone, like its analogs, is involved in various chemical reactions, including Mannich reactions, which form a basis for creating a wide range of derivatives with potential biological activities. These reactions underscore the compound's versatility in synthetic chemistry (Aljohani et al., 2019).

Physical Properties Analysis

The crystalline structure and phase transitions of related compounds have been studied, providing valuable information on the solid-state characteristics that might be applicable to 1-(2-Amino-3-methylphenyl)ethanone. Such studies reveal the molecular packing, intermolecular interactions, and stability under various conditions (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophilic and electrophilic substitutions, are critical in understanding 1-(2-Amino-3-methylphenyl)ethanone's behavior in chemical syntheses. Investigations into the compound's reactivity patterns are essential for its application in producing more complex molecules (Ye et al., 2009).

Applications De Recherche Scientifique

Synthèse sélective chirale

« 1-(2-Amino-3-méthylphényl)éthanone » peut être utilisé dans la synthèse sélective chirale de « (1R)-(3-méthylphényl)éthan-1-amine ». Des transaminases capables de réaliser cette transamination sélective chirale ont été criblées, et ATA-025 s'est avéré être la meilleure enzyme . Ce processus implique des variables telles que le chargement enzymatique, le chargement du substrat, la température et le pH .

Optimisation du processus de bioconversion

Le processus de bioconversion de « this compound » en « (1R)-(3-méthylphényl)éthan-1-amine » peut être optimisé pour obtenir une conversion maximale avec une bonne formation du produit et un rendement plus élevé . Les conditions de traitement ambiantes se sont avérées être un chargement enzymatique de 10 % / un chargement du substrat de 50 g / L / 45 °C / pH 8,0 .

Caractérisation du produit

Le produit « (1R)-(3-méthylphényl)éthan-1-amine » formé à partir de « this compound » peut être caractérisé à l'aide de méthodes instrumentales telles que le point d'ébullition, la LC-MS, l'ATR-FTIR et la RMN du 1H

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-amino-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAKXVRAWQIXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968422 | |

| Record name | 1-(2-Amino-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53657-94-6 | |

| Record name | Ethanone, 1-(2-amino-3-methylpheyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Amino-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)

![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)